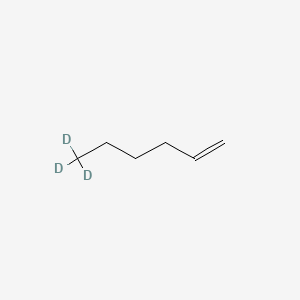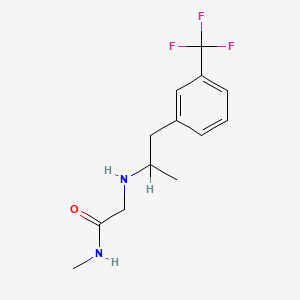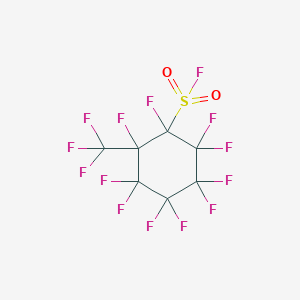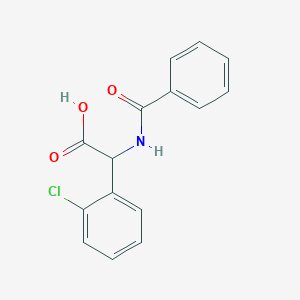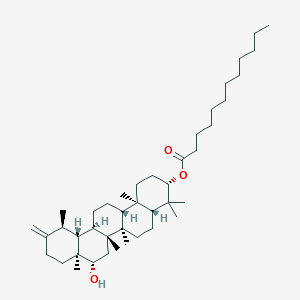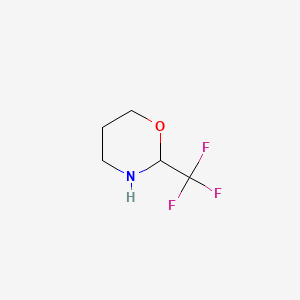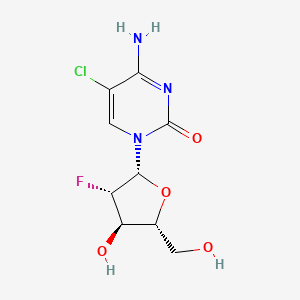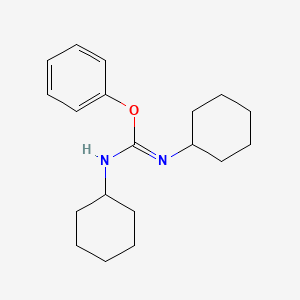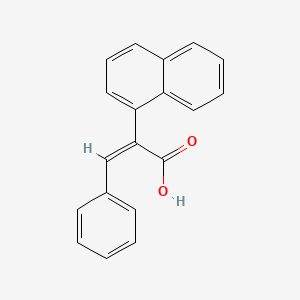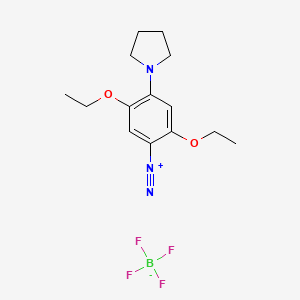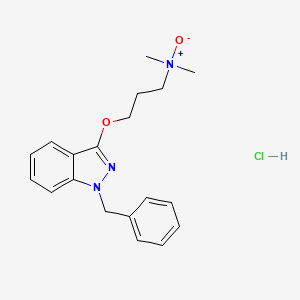
Benzydamine N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for its anti-inflammatory and pain-relieving effects, particularly in the treatment of conditions affecting the mouth, throat, and musculoskeletal system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzydamine N-Oxide Hydrochloride typically involves the oxidation of benzydamine. One common method is the use of flavin-containing monooxygenases (FMO) to catalyze the N-oxidation of benzydamine . The reaction conditions often include the presence of NADPH and specific inhibitors to ensure selective oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and formulated into various pharmaceutical products .
Analyse Des Réactions Chimiques
Types of Reactions
Benzydamine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by flavin-containing monooxygenases, leading to the formation of the N-oxide derivative.
Reduction: Can be reduced back to benzydamine under specific conditions.
Substitution: Involves the replacement of functional groups, although this is less common.
Common Reagents and Conditions
Oxidation: Requires NADPH and specific FMO enzymes.
Reduction: Typically involves reducing agents like sodium thiosulfate.
Substitution: May involve various nucleophiles depending on the desired product.
Major Products Formed
The primary product of these reactions is this compound itself, with potential by-products including reduced forms and other substituted derivatives .
Applications De Recherche Scientifique
Benzydamine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzydamine N-Oxide Hydrochloride involves its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and stabilizes cell membranes, leading to reduced inflammation and pain . The compound primarily targets flavin-containing monooxygenases, which catalyze its oxidation and subsequent pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzydamine Hydrochloride: The parent compound, known for its anti-inflammatory and analgesic properties.
Other NSAIDs: Such as aspirin and ibuprofen, which also have anti-inflammatory effects but differ in their chemical structure and mechanism of action.
Uniqueness
Benzydamine N-Oxide Hydrochloride is unique due to its specific interaction with flavin-containing monooxygenases and its localized action, which minimizes systemic side effects compared to other NSAIDs .
Propriétés
Numéro CAS |
39860-94-1 |
|---|---|
Formule moléculaire |
C19H24ClN3O2 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
Clé InChI |
QOKDKSJKRKBVHZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


